3,3-Dimethylbutanenitrile
Overview
Description
3,3-Dimethylbutanenitrile, also known as neopentyl cyanide, is an organic compound with the molecular formula C₆H₁₁N. It is a nitrile derivative of neopentane, characterized by a nitrile group (-CN) attached to a carbon atom that is part of a neopentyl structure. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of neopentyl bromide with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the cyanide ion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydration of neopentyl alcohol using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄). This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form neopentanoic acid.
Reduction: Catalytic hydrogenation can reduce the nitrile group to form neopentylamine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Neopentanoic acid.
Reduction: Neopentylamine.
Substitution: Various substituted neopentyl derivatives.
Scientific Research Applications
3,3-Dimethylbutanenitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of bioactive compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-dimethylbutanenitrile depends on the specific reaction or application. For instance, in reduction reactions, the nitrile group is hydrogenated to form an amine, involving the transfer of hydrogen atoms facilitated by a metal catalyst. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
Neopentyl alcohol: Similar structure but with a hydroxyl group instead of a nitrile group.
Neopentanoic acid: The carboxylic acid derivative of neopentane.
Neopentylamine: The amine derivative formed by the reduction of 3,3-dimethylbutanenitrile.
Uniqueness: this compound is unique due to its nitrile functional group, which imparts distinct reactivity compared to its alcohol, acid, and amine counterparts. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Properties
IUPAC Name |
3,3-dimethylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOWYEKVIRMOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277191 | |
Record name | 3,3-dimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-16-7 | |
Record name | 3302-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-dimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,3-dimethylbutanenitrile in the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile?
A1: this compound serves as a direct precursor in the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. The research highlights a direct cyclization reaction where 2-amino-4-chloro-3,3-dimethylbutanenitrile is treated with potassium tert-butoxide in THF. This reaction yields the target cyclopropane derivative along with a dimerization product [].
Q2: Are there alternative synthetic routes to obtain the desired cyclopropane derivatives without directly using this compound?
A2: Yes, the research explores an alternative route for synthesizing similar functionalized cyclopropanes. This method involves reacting 1-methoxycyclopropylamines with potassium cyanide, offering a different pathway to access related compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.